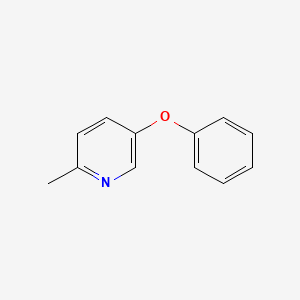

2-Methyl-5-phenoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLTULMKPCVWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311250 | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75580-04-0 | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Methyl 5 Phenoxypyridine Derivatives

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site of chemical reactivity. This nucleophilic and basic center readily participates in coordination with metal ions and can be oxidized to form the corresponding N-oxide, which opens up further synthetic pathways.

Coordination Chemistry with Metal Centers

Pyridine and its derivatives, such as methylpyridines (picolines), are well-established ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. researchgate.net The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. researchgate.net For 2-methyl-5-phenoxypyridine, the nitrogen atom is the primary coordination site. The presence of the methyl group at the 2-position (α-position) can introduce some steric hindrance, potentially influencing the geometry and stability of the resulting metal complex compared to unsubstituted pyridine. researchgate.net However, this steric effect is generally manageable, and numerous picoline-containing complexes are known. The phenoxy group at the 5-position is sterically removed from the coordination center and is expected to exert an electronic influence on the pyridine ring's basicity rather than a direct steric one.

The coordination of pyridyl ligands can result in various geometries, including octahedral, tetrahedral, and square planar complexes, depending on the metal ion, its oxidation state, and the other ligands present. researchgate.net

Table 1: Examples of Coordination Complexes with Pyridine-Type Ligands

| Metal Center | Ligand Type | Example Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Cr(VI) | Pyridine | CrO₃(pyridine)₂ (Collins Reagent) | Octahedral | researchgate.net |

| Cu(I) | Pyridine | [Cu(py)₄]⁺ | Tetrahedral | researchgate.net |

| Pd(II) | Pyridine | [Pd(py)₄]²⁺ | Square Planar | researchgate.net |

| Co(II) | 3-Picoline | CoCl₂(3-picoline)₄ | Octahedral | researchgate.net |

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orggoogle.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. masterorganicchemistry.comrsc.org

For this compound, N-oxidation would yield this compound N-oxide. This intermediate is valuable because it activates the attached methyl group for further transformations, most notably the Boekelheide reaction. masterorganicchemistry.comnih.gov

The Boekelheide reaction is a-sigmatropic rearrangement of an α-picoline N-oxide upon treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA). nih.gov The reaction proceeds through acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and subsequent rearrangement to yield an O-acylated hydroxymethylpyridine. nih.gov Hydrolysis of this intermediate furnishes the corresponding 2-(hydroxymethyl)pyridine derivative. nih.gov This reaction provides a powerful method for converting the methyl group into a functionalized hydroxymethyl group. masterorganicchemistry.com

Table 2: Key Transformations Involving the Pyridine Nitrogen

| Transformation | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ / Acetic Acid or mCPBA | Pyridine N-Oxide | Increases ring reactivity; activates α-methyl group. | organic-chemistry.orggoogle.com |

| Boekelheide Reaction | Trifluoroacetic Anhydride (TFAA), then H₂O | 2-(Hydroxymethyl)pyridine | A rearrangement of the N-oxide to functionalize the α-methyl group. | masterorganicchemistry.comnih.gov |

Reactions at the Phenoxy Moiety

The phenoxy group behaves as a substituted benzene ring, and its reactivity is dominated by electrophilic aromatic substitution. The ether linkage can also be a site for chemical cleavage under specific conditions.

Electrophilic Aromatic Substitution Patterns

The phenoxy group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. This results in preferential substitution at the positions ortho and para to the ether linkage.

In this compound, the pyridine ring is connected to the phenoxy group via this ether linkage. The pyridine ring itself is electron-withdrawing, which will somewhat deactivate the phenoxy ring towards EAS compared to a simple phenol (B47542) or anisole. However, the directing effect of the oxygen atom remains dominant. Therefore, electrophilic attack is expected to occur primarily at the ortho (2' and 6') and para (4') positions of the phenoxy ring.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. For example, bromination of phenol-like compounds can proceed readily even without a Lewis acid catalyst, sometimes leading to poly-substituted products.

Table 3: Predicted Regioselectivity of EAS on the Phenoxy Ring

| Reaction | Typical Electrophile (E⁺) | Predicted Major Products (Substitution on Phenoxy Ring) | Reference |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Ortho- and Para-halogenated derivatives | |

| Nitration | NO₂⁺ | Ortho- and Para-nitro derivatives | |

| Sulfonation | SO₃ | Ortho- and Para-sulfonic acid derivatives |

Functional Group Interconversions on the Phenoxy Ring

Once functional groups are introduced onto the phenoxy ring via electrophilic substitution, they can be further transformed. A primary example is the reduction of a nitro group to an amine. If 2-methyl-5-(nitrophenoxy)pyridine is synthesized via nitration, the nitro group can be readily reduced to an amino group using various methods. Standard conditions include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or treatment with metals like tin, iron, or zinc in an acidic medium. This conversion is significant as it transforms a strongly deactivating, meta-directing group (relative to itself) into a strongly activating, ortho-, para-directing amino group.

Another important interconversion is the cleavage of the aryl ether bond itself. While aryl ethers are generally stable, the C-O bond can be broken under harsh conditions. For example, reagents like pyridine hydrogen iodide at high temperatures can cleave phenyl ethers to yield phenols. This reaction effectively converts the phenoxy substituent into a hydroxyl group, providing a route to 5-hydroxy-2-methylpyridine (B31158) derivatives.

Reactivity of the Methyl Group

The methyl group at the 2-position of the pyridine ring is activated due to its proximity to the ring nitrogen and the aromatic system. Its protons are acidic relative to a simple alkane, allowing for a range of reactions centered on this position.

A primary reaction is oxidation. The methyl group can be oxidized to a carboxylic acid group (picolinic acid) using strong oxidizing agents like potassium permanganate (KMnO₄).

Furthermore, the methyl group can be deprotonated by a strong base, such as butyllithium (BuLi), to generate a highly nucleophilic carbanion (LiH₂CC₅H₄N). This anion can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the construction of more complex side chains at the 2-position. For instance, condensation with formaldehyde is a key step in producing 2-vinylpyridine from 2-picoline. Similarly, condensation with other aldehydes can form substituted vinylpyridines or hydroxyethyl derivatives.

Table 4: Representative Reactions of the 2-Methyl Group

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Pyridine-2-carboxylic acid | Converts the methyl group to a carboxylic acid. | |

| Deprotonation/Alkylation | 1. BuLi 2. Electrophile (e.g., R-X) | 2-Alkylpyridine | Forms a C-C bond at the methyl position. | |

| Condensation | Formaldehyde (HCHO) | 2-Vinylpyridine | A key industrial reaction for polymer precursors. | |

| Condensation | Aromatic Aldehydes (ArCHO) | 2-Styrylpyridine derivatives | Forms a carbon-carbon double bond. |

Side-Chain Functionalization Reactions

The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, as the installation of alkyl groups, such as methyl, can significantly alter the potency and pharmacokinetic properties of therapeutic agents. acs.org A notable strategy for achieving this is through a one-pot tandem process that utilizes a dearomatization–rearomatization sequence. acs.org

This method has been successfully applied to a range of pyridine substrates, including this compound, to achieve meta-selective methylation. The process involves an initial borane-catalyzed hydroboration of the pyridine, followed by condensation with an aldehyde surrogate like benzotriazolylmethanol or paraformaldehyde. Subsequent deoxygenation and rearomatization yield the meta-methylated product. acs.org This protocol demonstrates high functional group tolerance, leaving moieties such as phenoxy, ester, and nitrile groups intact. acs.org

In the specific case of this compound, this reaction facilitates the introduction of a methyl group at a meta position, showcasing the method's applicability to functionally diverse pyridine derivatives.

| Substrate | Key Reagents | Reaction Steps | Product | Yield |

|---|---|---|---|---|

| This compound | HBpin, LA1, Barton's base, S1 | 1. Hydroboration (THF, 80 °C, 5 h) 2. Methylation (4 Å MS, 120 °C, 6 h) | meta-Methylated this compound | Data not specified, but various substituted pyridines yielded 45-98% |

Catalytic Transformations Involving this compound Analogues

The pyridine framework is a key component in ligands and substrates for a variety of catalytic transformations. Analogues of this compound are instrumental in advancing the fields of C-H activation, photochemistry, and redox catalysis.

C-H Activation and Functionalization

Direct C-H functionalization has become a powerful strategy for molecular synthesis, yet achieving site-selectivity on complex molecules like pyridine remains a challenge. nih.gov While the C2 position of pyridine is readily functionalized due to electronic factors and the directing effect of the nitrogen atom, reactions at distal positions such as C3 and C4 are more difficult to control. nih.gov

Recent progress in transition metal catalysis has enabled more effective functionalization of these distal positions in pyridine analogues. nih.gov For instance, palladium and copper-based catalytic systems have been developed for C3-arylation and alkenylation. These reactions often employ directing groups to steer the metal catalyst to the desired C-H bond, overcoming the inherent reactivity patterns of the pyridine ring. nih.gov While specific examples involving this compound are not prominent, the principles established with other pyridine analogues, such as N,N-diethyl nicotinamide or pivalamide-directed pyridines, demonstrate the potential for selective C-H functionalization on similarly substituted rings. nih.gov

Photochemical Reactions and Mechanistic Insights

Visible light-induced photocatalysis offers a sustainable and powerful tool for organic synthesis, particularly for the functionalization of heterocyclic compounds like pyridine analogues. researchgate.net Research into analogues such as imidazo[1,2-a]pyridines has provided significant mechanistic insights applicable to the broader class of pyridine derivatives. researchgate.netnih.gov

A common mechanism in these reactions involves the formation of a photoactive electron donor–acceptor (EDA) complex. nih.gov For example, the visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides proceeds through such an EDA complex, allowing the reaction to occur at room temperature. nih.gov These photochemical methods exhibit a broad substrate scope and functional group tolerance. nih.gov Mechanistic studies on related aza-analogues, using computational approaches like QM/MM, help elucidate the excited-state properties and nonradiative decay pathways that govern the outcomes of these photochemical reactions. rsc.org

| Analogue Class | Reaction Type | Key Conditions | Proposed Mechanism | Outcome |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridines | Perfluoroalkylation | Visible light, Perfluoroalkyl iodides, Room temperature | Formation of a photoactive Electron Donor–Acceptor (EDA) complex | C3-perfluoroalkyl substituted products in moderate to excellent yields |

Redox Chemistry in Catalytic Cycles

Analogues of this compound are actively studied in the context of redox catalysis, particularly in oxidation reactions. The vapor phase oxidation of 2-methyl-5-ethylpyridine (MEP), a close structural analogue, over a modified vanadium oxide catalyst provides a clear example of the redox chemistry involved. researchgate.netect-journal.kz

The oxidation of MEP yields a range of products, indicating a complex reaction network. The initial oxidative attack predominantly occurs at the methyl group in the 2-position. researchgate.net The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface is believed to increase the reactivity of the substituents, leading to their oxidative transformation and, in some cases, elimination. ect-journal.kz

| Identified Product | Significance |

|---|---|

| 2-methyl-5-vinylpyridine | Product of ethyl group dehydrogenation |

| Pyridine-2-aldehyde | Product of 2-methyl group oxidation |

| Isocinchomeronic acid | Product of oxidation of both alkyl groups |

| Di(5-ethyl)-2-pyridil | Intermediate formed from condensation, indicating a complex pathway |

| Pyridine | Product of substituent elimination |

| CO₂ | Product of complete oxidation |

Furthermore, more complex analogues like manganese meso-tetraarylporphyrins fused with an imidazole ring serve as catalysts for selective oxidation reactions. mdpi.com These bio-inspired systems can be immobilized on supports like titanium dioxide and used for the efficient oxidation of sulfides to sulfoxides, demonstrating excellent catalytic activity and reusability. mdpi.com The redox cycle in these cases involves the manganese center, while the fused pyridine-like structure provides a robust framework for the catalytic complex. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Phenoxypyridine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methyl-5-phenoxypyridine in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by distinct signals for the methyl group, the pyridine (B92270) ring protons, and the phenoxy group protons. The methyl group protons typically appear as a singlet in the upfield region. The protons on the pyridine ring exhibit characteristic shifts and coupling patterns dependent on their position relative to the nitrogen atom and the substituents. Similarly, the protons on the phenoxy ring show multiplets in the aromatic region, with their exact shifts influenced by the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the methyl carbon, the carbons of the pyridine ring, and the carbons of the phenoxy ring. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the positions of the methyl and phenoxy substituents. For instance, carbons adjacent to the nitrogen atom in pyridine derivatives typically appear at a lower field. nih.gov

Conformational Analysis: The conformation of this compound, particularly concerning the rotational freedom around the C-O-C ether linkage, can be investigated using advanced NMR techniques like Rotating frame Overhauser Effect Spectroscopy (ROESY). These experiments can detect through-space interactions between protons on the pyridine ring and the phenoxy ring, providing insights into the preferred spatial orientation of these two aromatic systems relative to each other. Studies on similar biaryl ether compounds have shown that the phenyl and pyridine groups often adopt a non-planar, antiperiplanar conformation to minimize steric hindrance. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-CH₃ | ~2.5 | ~24 |

| Pyridine-C2 | - | ~156 |

| Pyridine-H3 | ~7.4 | ~136 |

| Pyridine-H4 | ~7.1 | ~123 |

| Pyridine-C5 | - | ~149 |

| Pyridine-H6 | ~8.3 | ~148 |

| Phenoxy-C1' | - | ~157 |

| Phenoxy-H2'/H6' | ~7.0 | ~119 |

| Phenoxy-H3'/H5' | ~7.3 | ~130 |

| Phenoxy-H4' | ~7.1 | ~124 |

Note: These are estimated values based on data from analogous compounds such as 5-ethyl-2-methylpyridine and other substituted pyridines. rsc.org Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is determined by the absorption of infrared radiation, which excites molecular vibrations. Key functional groups in this compound give rise to characteristic absorption bands.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine and phenoxy rings are expected in the 3100-3000 cm⁻¹ region. The methyl group's symmetric and asymmetric C-H stretching modes would appear around 2950-2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1600-1450 cm⁻¹ range.

C-O-C Ether Linkage: The most diagnostic feature for the ether linkage is the strong asymmetric C-O-C stretching vibration, which is expected to appear in the 1260-1200 cm⁻¹ region. The symmetric stretch is usually weaker and found around 1075-1020 cm⁻¹.

Ring Breathing Modes: The pyridine ring breathing mode is a characteristic vibration that can be sensitive to substitution and intermolecular interactions. nih.gov

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often produce strong signals in the Raman spectrum. For pyridine derivatives, these modes are typically observed near 1000 cm⁻¹. nih.govniscpr.res.in Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | FT-IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1600 - 1450 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1260 - 1200 | FT-IR (Strong) |

| Symmetric Pyridine Ring Breathing | ~1000 | Raman (Strong) |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR |

Note: Frequencies are based on data from related pyridine and phenoxy compounds. niscpr.res.incore.ac.uk

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within the molecule, which are fundamental to its color, photostability, and potential applications in materials science.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated π-systems of the pyridine and phenoxy rings are the primary chromophores. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding to anti-bonding π orbitals within the aromatic rings. The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, is generally weaker and may be observed as a shoulder on the main absorption band. The absorption maximum (λ_max) is sensitive to the solvent polarity.

Fluorescence Spectroscopy: Upon absorption of light, the molecule can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption band and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are key photophysical parameters that describe the efficiency and dynamics of the emission process. The study of fluorescence in different solvents can reveal information about the nature of the excited state, such as changes in the dipole moment upon excitation. nih.gov The photophysical properties of this compound are influenced by the electronic communication between the electron-donating phenoxy group and the pyridine ring.

Table 3: Photophysical Properties of Phenoxypyridine Architectures

| Property | Typical Range/Observation |

| Absorption λ_max (π→π) | 250 - 300 nm |

| Molar Absorptivity (ε) | 1,000 - 10,000 L mol⁻¹ cm⁻¹ |

| Emission λ_max | 300 - 400 nm (Solvent dependent) |

| Stokes Shift | 50 - 100 nm |

| Electronic Transitions | π → π (aromatic rings), n → π* (pyridine nitrogen) |

Note: Data are estimations based on general properties of substituted pyridines and aromatic ethers. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uny.ac.id A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information.

Molecular Geometry: This technique provides accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity and reveal the precise geometry of the pyridine and phenoxy rings, as well as the C-O-C ether linkage angle.

Conformation in the Solid State: Unlike NMR which provides information on the average conformation in solution, X-ray crystallography reveals the specific conformation adopted by the molecule in the crystal lattice. This includes the dihedral angle between the planes of the pyridine and phenoxy rings, which is a key conformational parameter.

Supramolecular Interactions: The analysis of the crystal packing reveals the intermolecular forces that govern the solid-state architecture. For this compound, potential supramolecular interactions include:

π–π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be in a face-to-face or offset arrangement. nih.gov

C-H···π Interactions: Weak hydrogen bonds where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. nih.gov

The detailed structural information obtained from X-ray crystallography is crucial for understanding the physical properties of the solid material and for crystal engineering efforts. mdpi.com

Mass Spectrometry for Structural Confirmation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the bombardment of this compound with high-energy electrons would dislodge an electron to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the unambiguous determination of the molecular formula.

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk For this compound, the fragmentation is expected to be dominated by cleavage of the bonds around the ether oxygen, which is a common fragmentation pathway for aryl ethers.

Cleavage of the C-O Bond: The bond between the pyridine ring and the ether oxygen or the phenoxy ring and the ether oxygen can break. This would lead to fragment ions corresponding to the [M-phenoxy]⁺ or [M-phenoxyl radical]⁺ and [M-methylpyridine]⁺ or [M-methylpyridyl radical]⁺ moieties.

Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN. researchgate.net

The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its constituent parts, making MS an essential tool for verifying the identity of reaction products in synthetic chemistry. acs.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₁₂H₁₁NO)

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

| 185 | [M]⁺• (Molecular Ion) |

| 184 | [M-H]⁺ |

| 156 | [M-CH₃]⁺ followed by loss of H |

| 92 | [C₆H₄O]⁺• (from cleavage of pyridine-O bond) |

| 93 | [C₅H₄N-CH₃]⁺ (Methylpyridine cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The molecular weight of this compound is 185.22 g/mol . The fragmentation pattern is predictive and based on common fragmentation rules for aryl ethers and pyridines.

Theoretical and Computational Investigations of 2 Methyl 5 Phenoxypyridine Analogues

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-5-phenoxypyridine, DFT calculations can elucidate its three-dimensional geometry and electronic properties.

Electronic Structure: The electronic properties of this compound are influenced by its constituent functional groups. The methyl group (-CH3) is an electron-donating group, which increases the electron density on the pyridine (B92270) ring, particularly at the ortho and para positions relative to the methyl group. The phenoxy group (-OPh) is also generally considered an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the pyridine ring. However, the electronegativity of the oxygen atom also introduces an inductive electron-withdrawing effect.

DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a study on 2-amino-5-methyl pyridine, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecule nih.govresearchgate.net. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyridine rings, while the LUMO would likely be distributed over the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

A molecular electrostatic potential (MEP) map can also be generated using DFT. This map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and spectral properties |

| Dipole Moment | Non-zero | Indicates polarity of the molecule |

| MEP Negative Regions | Nitrogen and Oxygen atoms | Sites for electrophilic attack and hydrogen bonding |

| MEP Positive Regions | Hydrogen atoms | Sites for nucleophilic attack |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific studies on the reaction mechanisms of this compound are scarce, insights can be drawn from computational studies of similar pyridine derivatives.

A study on the meta-methylation of pyridines investigated the reaction of various substituted pyridines, including a phenoxy-substituted pyridine, with aldehydes acs.orgacs.org. The reaction proceeds through a dearomatization-rearomatization strategy. DFT calculations were employed to map the Gibbs free energy profile of the reaction, identifying the key transition states and intermediates.

For a hypothetical reaction involving this compound, computational analysis would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state structure, which is a saddle point on the potential energy surface connecting reactants and products. Frequency calculations are performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. This compound has conformational flexibility primarily due to the rotation around the C-O single bond of the ether linkage.

Conformational Analysis: Computational methods can be used to perform a systematic search of the conformational space of this compound to identify the most stable conformers. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, the key dihedral angle would be the C(pyridine)-O-C(phenyl)-C(phenyl) angle.

A study on 2-acetamido-5-aminopyridine utilized a three-dimensional potential energy scan to identify its stable conformers nih.gov. A similar approach for this compound would likely reveal several low-energy conformers corresponding to different relative orientations of the pyridine and phenyl rings.

Energy Landscapes: The results of the conformational analysis can be visualized as a potential energy landscape, a plot of the molecule's potential energy as a function of its conformational degrees of freedom mdpi.comyoutube.comresearchgate.netnih.gov. The landscape shows the stable conformers as energy minima and the transition states for their interconversion as saddle points. The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution. Understanding the energy landscape is crucial for predicting the dominant conformation of the molecule in different environments. For example, the conformational landscape of bicalutamide, a non-steroidal antiandrogen, has been studied to understand its polymorphism and solid-state behavior mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Features and Scaffold Utility)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. The phenoxypyridine scaffold is recognized as an important structural motif in the development of bioactive compounds, including pesticides researchgate.net.

Chemical Features and Scaffold Utility: The this compound scaffold possesses several chemical features that make it attractive for QSAR studies:

Aromatic Rings: The pyridine and phenyl rings can participate in various interactions with biological targets, such as π-π stacking and hydrophobic interactions.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors.

Substitutable Positions: The scaffold offers multiple positions for substitution, allowing for the systematic modification of its physicochemical properties.

A QSAR study on a series of this compound analogues would involve:

Data Set: A collection of analogues with experimentally determined biological activities.

Descriptor Calculation: Calculation of various molecular descriptors for each analogue, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters and external test sets.

QSAR models can provide valuable insights into the structural requirements for biological activity and guide the design of new, more potent compounds. For example, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs as oxidosqualene cyclase inhibitors helped to identify key structural features influencing their inhibitory activity researchgate.net. The utility of the pyridine scaffold in drug design is well-established, and QSAR studies play a crucial role in optimizing the therapeutic potential of pyridine-containing compounds mdpi.com.

Table 2: Key Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Influences electrostatic interactions and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects binding affinity and steric hindrance |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and branching |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets |

Modeling of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Intermolecular interactions play a critical role in the binding of a ligand to its biological target. Computational modeling can provide detailed information about these interactions for this compound analogues.

π-π Stacking: The pyridine and phenyl rings of this compound can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. These interactions are a result of electrostatic and dispersion forces between the π-electron clouds of the aromatic rings. Computational studies on other pyridine-containing systems have highlighted the importance of π-π stacking in molecular recognition rsc.orgmdpi.comresearchgate.netacs.orgnih.gov.

Modeling π-π stacking can be performed using various computational methods, from high-level quantum mechanical calculations to more efficient molecular mechanics force fields. These models can predict the preferred geometry (e.g., face-to-face, parallel-displaced) and the strength of the interaction.

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage in this compound can act as hydrogen bond acceptors. Hydrogen bonds are highly directional and play a crucial role in determining the specificity of ligand-protein interactions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine |

| 2-amino-5-methyl pyridine |

| 2-acetamido-5-aminopyridine |

| Bicalutamide |

| Piperidinopyridine |

| Piperidinopyrimidine |

Applications of 2 Methyl 5 Phenoxypyridine As a Chemical Scaffold and Ligand

Role as a Building Block in Organic Synthesis

The structural framework of 2-Methyl-5-phenoxypyridine makes it a valuable precursor and intermediate in the construction of a variety of organic molecules. The presence of the reactive pyridine (B92270) ring, coupled with the methyl and phenoxy groups, offers multiple sites for chemical modification, enabling the synthesis of diverse and complex structures.

Precursor for Complex Heterocyclic Systems

While direct examples of this compound as a precursor for complex heterocyclic systems are not extensively documented in publicly available research, the broader class of 2-methyl-5-substituted pyridines is well-established in this regard. These compounds serve as crucial starting materials for the synthesis of various fused heterocyclic systems, which are core structures in many biologically active compounds. The general reactivity of the pyridine scaffold suggests that this compound could potentially be utilized in cyclization reactions to form more elaborate polycyclic aromatic or heteroaromatic systems. The methyl group can undergo condensation reactions, while the pyridine ring can participate in various cycloaddition and annulation reactions.

Intermediate in the Synthesis of Functional Organic Molecules

The utility of 2-methyl-5-substituted pyridines as intermediates in the synthesis of functional organic molecules, particularly in the agrochemical and pharmaceutical industries, is well-recognized. For instance, derivatives like 2-chloro-5-methylpyridine (B98176) are known intermediates in the production of herbicides. The phenoxy group in this compound can be seen as a stable substituent that directs the reactivity of the pyridine ring or can be a leaving group in nucleophilic substitution reactions under specific conditions. This allows for the introduction of other functional groups at the 5-position of the pyridine ring, leading to the creation of a library of compounds with diverse functionalities.

Utilization in Catalysis and Organometallic Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. This property is central to its application in catalysis and organometallic chemistry.

Ligand Design for Transition Metal Catalysts

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysts. While specific research detailing this compound as a ligand is limited, the general principles of ligand design suggest its potential utility. The electronic properties of the pyridine ring can be tuned by the methyl and phenoxy substituents, thereby influencing the catalytic activity of the resulting metal complex. For example, the electron-donating nature of the methyl group and the electronic influence of the phenoxy group can modify the electron density at the metal center, which in turn affects the catalyst's reactivity and selectivity in various organic transformations.

Photocatalytic Applications of Metal-Phenoxypyridine Complexes

There is currently a lack of specific information in the public domain regarding the photocatalytic applications of metal-phenoxypyridine complexes derived from this compound. However, the broader field of photocatalysis often employs transition metal complexes with nitrogen-containing heterocyclic ligands. These complexes can absorb light and participate in electron transfer processes, driving a variety of chemical reactions. Future research may explore the potential of this compound-based metal complexes in this rapidly developing area of chemistry.

Integration into Advanced Materials

The incorporation of specific chemical moieties into polymers and other materials can impart desirable properties. While the direct integration of this compound into advanced materials is not widely reported, the functional groups present in the molecule offer potential anchor points for polymerization or for grafting onto material surfaces. The aromatic nature of both the pyridine and phenoxy rings could contribute to the thermal stability and electronic properties of such materials. Further investigation is needed to fully realize the potential of this compound in the field of materials science.

Based on a thorough review of available scientific literature, there is no specific information detailing the application of This compound in the contexts outlined in the request. Searches for its use as a scaffold in Organic Light-Emitting Diode (OLED) components, as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs), in supramolecular assemblies, or as a core structure in agrochemical research did not yield relevant results.

The provided outline specifies applications for which public domain research and documentation concerning this compound could not be found. While related pyridine, phenoxy, and methyl-substituted compounds are utilized in these fields, specific data for this compound is absent. For instance, while 2-Methyl-5-hydroxypyridine is noted as a versatile intermediate in the synthesis of agrochemicals, there is no direct information linking this compound itself to the design and optimization of agrochemical products nbinno.com.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specified structure and content requirements due to the lack of available data.

Future Research Trajectories in 2 Methyl 5 Phenoxypyridine Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-methyl-5-phenoxypyridine and its analogues will heavily emphasize the principles of green chemistry. nih.govrasayanjournal.co.inijarsct.co.in Research in this area is expected to move beyond traditional synthetic methods, which often involve harsh reaction conditions and the use of hazardous materials. Key areas of exploration will likely include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine (B92270) derivatives. nih.govresearchgate.net Future studies could focus on optimizing microwave-assisted protocols for the Ullmann condensation or other C-O bond-forming reactions to produce this compound.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials. rasayanjournal.co.inresearchgate.net Designing novel MCRs that lead to the this compound scaffold would represent a significant advancement in the sustainable synthesis of this compound class.

Green Catalysts and Solvents: The development and utilization of environmentally benign catalysts, such as biocatalysts or reusable heterogeneous catalysts, are of growing interest. ijarsct.co.inresearchgate.net Additionally, replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of synthesis. rasayanjournal.co.inijarsct.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govresearchgate.net |

| Multicomponent Reactions | High atom economy, simplified purification, increased efficiency. rasayanjournal.co.inresearchgate.net |

| Green Catalysts | Reduced waste, catalyst recyclability, milder reaction conditions. ijarsct.co.inresearchgate.net |

| Alternative Solvents | Lower toxicity, reduced environmental impact, potential for improved reactivity. rasayanjournal.co.inijarsct.co.in |

| Flow Chemistry | Enhanced safety, better process control, ease of scalability. nih.gov |

Advanced Mechanistic Elucidation of Key Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely employ a combination of experimental and computational techniques to probe the intricate details of key transformations.

A primary focus will be on the Ullmann condensation reaction , a cornerstone for the formation of the phenoxy-pyridine linkage. rug.nlwikipedia.org While the general mechanism involving copper catalysis is understood, detailed studies on the specific intermediates and transition states for substrates like 2-methyl-5-halopyridines are still needed. Advanced spectroscopic techniques, such as in-situ NMR and operando Raman spectroscopy, could be employed to monitor reaction progress and identify transient species. rsc.org

Kinetic studies will also be instrumental in unraveling the factors that control reaction rates and selectivity. rsc.org By systematically varying reaction parameters and substrate structures, researchers can gain insights into the rate-determining steps and the influence of electronic and steric effects. This knowledge can then be used to design more efficient catalysts and reaction conditions.

Furthermore, the mechanism of C-H activation presents another avenue for the synthesis of this compound derivatives. wikipedia.org Elucidating the mechanisms of directed C-H functionalization on the pyridine or phenoxy rings could open up new retrosynthetic pathways for creating novel analogues.

Design and Synthesis of New Derivatives with Tunable Electronic and Steric Properties

The functional properties of this compound are intrinsically linked to its electronic and steric characteristics. A significant future research direction will be the rational design and synthesis of new derivatives with precisely controlled properties.

By introducing various substituents onto the pyridine and phenoxy rings, it is possible to modulate the molecule's electron density, lipophilicity, and three-dimensional shape. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in materials science. doaj.org

The synthesis of these new derivatives will likely leverage both established and emerging synthetic methodologies. For example, cross-coupling reactions can be used to introduce a wide range of functional groups. The development of regioselective functionalization techniques will be crucial for accessing specific isomers with desired properties.

| Substituent Position | Potential Influence on Properties |

| Pyridine Ring (positions 3, 4, 6) | Modulation of basicity, dipole moment, and metal-coordinating ability. |

| Phenoxy Ring (ortho, meta, para) | Alteration of steric hindrance, conformational flexibility, and electronic communication between the rings. |

| Methyl Group (functionalization) | Introduction of new reactive handles for further derivatization. |

Application in Emerging Fields of Chemical Science and Materials Engineering

While this compound derivatives have established roles in pharmaceuticals and agrochemicals, future research will explore their potential in emerging scientific and technological domains. nbinno.com

One promising area is organic electronics . The phenoxypyridine scaffold, with its tunable electronic properties, could be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. google.comrsc.orgnih.gov The ability to modify the molecular structure to control properties like charge transport and luminescence is a key advantage of organic materials.

In the realm of materials science , these compounds could serve as building blocks for the synthesis of novel polymers and coordination complexes. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, sensing, or gas storage properties.

Furthermore, the unique physicochemical properties of tailored this compound derivatives could be exploited in the development of new chemosensors, liquid crystals, or functional dyes.

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry is set to become an indispensable tool in accelerating the discovery and development of new this compound-based molecules. In silico methods can provide valuable insights into molecular properties and reactivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. nih.govmdpi.com

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures, and reaction energetics. researchgate.net This information can be used to understand reaction mechanisms, predict the reactivity of different sites on the molecule, and design derivatives with specific electronic characteristics.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the interactions of this compound derivatives with biological targets. nih.govmdpi.com These techniques can be used to predict binding affinities and modes of action, which is invaluable in the design of new drug candidates.

Furthermore, quantitative structure-activity relationship (QSAR) and machine learning models can be developed to predict the biological activity or material properties of new derivatives based on their chemical structure. nih.gov This data-driven approach can significantly streamline the process of identifying promising lead compounds for further investigation.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. researchgate.net |

| Molecular Docking | Elucidation of binding modes with biological targets. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and binding stability. mdpi.com |

| QSAR and Machine Learning | Prediction of biological activity and material properties. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-phenoxypyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: Designing a scalable synthesis requires evaluating coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl ether formation) and optimizing parameters such as catalyst choice (e.g., Cu or Pd-based systems), solvent polarity, and temperature. For example, analogs like bis(4-fluorophenyl)methanol show that yields vary significantly with catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–48 hours) . A stepwise approach is recommended:

- Step 1: Synthesize the pyridine core via cyclization of pre-functionalized precursors.

- Step 2: Introduce the phenoxy group via nucleophilic aromatic substitution or cross-coupling.

- Step 3: Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity via HPLC (>95% by area normalization).

Key Considerations:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy:

-

1H/13C NMR: Identify aromatic proton environments (δ 6.5–8.5 ppm) and methyl/phenoxy substituents. Compare with computed spectra (DFT) for ambiguous signals .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and rule out isotopic impurities.

- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to resolve isomers and quantify purity. Adjust pH to 3–5 with formic acid to enhance peak symmetry .

Validation: Cross-reference data with structurally similar compounds like 5-fluoro-2-methoxypyridin-4-amine, where methoxy and amino groups produce distinct fragmentation patterns in MS/MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Safety measures should align with SDS guidelines for pyridine derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH-approved N95) if airborne particles are generated .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid contact with strong acids/bases to minimize hazardous reactions (e.g., exothermic decomposition) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity effects. Address this via:

- Systematic Review Frameworks (PRISMA/Cochrane):

Q. What computational strategies predict the stability and reactivity of this compound under varying pH?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

- QM Calculations (Gaussian, DFT): Compute pKa (phenolic oxygen) and hydrolysis pathways. For analogs like 5-(benzyloxy)pyridin-2-amine, B3LYP/6-31G* predicts hydrolysis at pH < 3 .

- MD Simulations (GROMACS): Model solvation effects in aqueous buffers. Track bond dissociation energies (BDEs) to identify labile groups (e.g., methoxy) .

Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring .

Q. How can researchers design experiments to study this compound’s interactions with biological targets?

Methodological Answer: Use a tiered approach:

- In Silico Docking (AutoDock Vina): Screen against target libraries (e.g., kinases, CYP450 enzymes). For pyridine derivatives, prioritize targets with hydrophobic binding pockets .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) at varying concentrations (1 nM–10 μM). Calibrate with positive controls (e.g., staurosporine for kinases) .

- Crystallography: Co-crystallize with targets (e.g., human serum albumin) to resolve binding modes. Use synchrotron radiation for high-resolution data (<2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.